REACTION_CXSMILES
|
Cl.Cl.[CH3:3][O:4][CH2:5][CH2:6][N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.C(N(CC)CC)C.[S:20]1[CH:24]=[CH:23][CH:22]=[C:21]1[S:25](Cl)(=[O:27])=[O:26]>C1COCC1>[CH3:3][O:4][CH2:5][CH2:6][N:7]1[CH2:12][CH2:11][N:10]([S:25]([C:21]2[S:20][CH:24]=[CH:23][CH:22]=2)(=[O:27])=[O:26])[CH2:9][CH2:8]1 |f:0.1.2|
|
Name
|
|
Quantity
|
2.61 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.COCCN1CCNCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the volatiles were evaporated
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with a saturated sodium bicarbonate solution (50 mL), brine
|
Type
|
CUSTOM
|
Details
|
dried over molecular sieves
|
Type
|
CUSTOM
|
Details
|
Evaporation to dryness
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COCCN1CCN(CC1)S(=O)(=O)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.09 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |